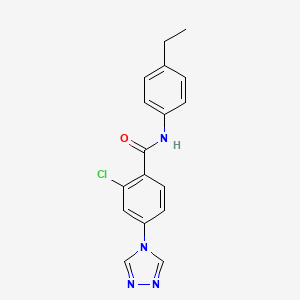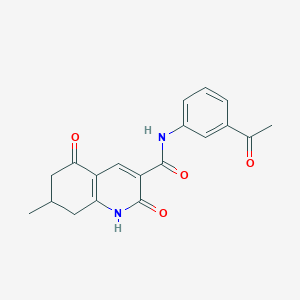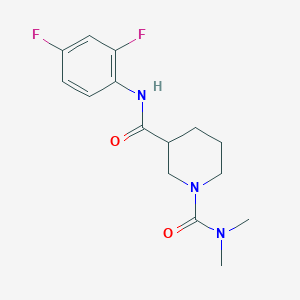![molecular formula C21H27N3O B5303463 2-[4-(2-methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B5303463.png)
2-[4-(2-methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide, also known as MPPEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. MPPEA belongs to the class of piperazine derivatives and has been studied for its ability to modulate various physiological and biochemical processes in the body.
作用机制
The exact mechanism of action of 2-[4-(2-methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide is not fully understood, but it is believed to modulate the activity of various neurotransmitter systems in the brain. 2-[4-(2-methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide has been shown to act as an agonist at the 5-HT1A receptor, which is involved in mood regulation and anxiety. It has also been shown to modulate the activity of dopamine and norepinephrine, which are involved in reward and motivation.
Biochemical and Physiological Effects
2-[4-(2-methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential antidepressant effects. 2-[4-(2-methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide has also been shown to reduce pain and inflammation in animal models, suggesting potential analgesic and anti-inflammatory effects.
实验室实验的优点和局限性
2-[4-(2-methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on neurotransmitter systems can be easily measured using various analytical techniques. However, there are also limitations to using 2-[4-(2-methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide in lab experiments. Its exact mechanism of action is not fully understood, and its effects may vary depending on the dose and route of administration.
未来方向
There are several future directions for 2-[4-(2-methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide research. One potential avenue of research is to further investigate its potential therapeutic effects on various neurological and psychiatric disorders, including depression, anxiety, and addiction. Another potential area of research is to investigate its potential anti-inflammatory and analgesic effects in animal models of pain and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[4-(2-methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide and to determine its safety and efficacy in humans.
合成方法
The synthesis of 2-[4-(2-methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide involves the reaction of 2-methylphenylpiperazine with N-(1-phenylethyl)acetamide in the presence of a catalyst. The reaction yields 2-[4-(2-methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide as a white solid with a melting point of 109-111°C. The purity of 2-[4-(2-methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
2-[4-(2-methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide has been studied for its potential therapeutic effects on various physiological and biochemical processes in the body. It has been shown to modulate the activity of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive function. 2-[4-(2-methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide has also been studied for its potential anti-inflammatory and analgesic effects, as well as its ability to modulate the immune system.
属性
IUPAC Name |
2-[4-(2-methylphenyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-17-8-6-7-11-20(17)24-14-12-23(13-15-24)16-21(25)22-18(2)19-9-4-3-5-10-19/h3-11,18H,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMUDEKAYJFIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-methylphenyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5303391.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5303405.png)


![3-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5303420.png)
![2-methyl-1-phenyl-5-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}-1H-benzimidazole](/img/structure/B5303428.png)
![4-[(dimethylamino)methyl]phenol 2-butenedioate (salt)](/img/structure/B5303437.png)
![N-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B5303446.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5303456.png)

![1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5303471.png)
![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole](/img/structure/B5303474.png)
